molecular formula C17H22N2O5S B2796571 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 1421455-66-4

4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2796571
CAS No.: 1421455-66-4
M. Wt: 366.43
InChI Key: KHOUBLCQAHHJEA-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a synthetic small molecule designed for research applications. It features a benzamide core that is common in many pharmacologically active compounds . This structure is substituted with a dimethylsulfamoyl group, a motif frequently explored in medicinal chemistry for its potential to modulate enzyme activity . The molecule also contains a furan-3-ylmethyl group and a 2-methoxyethyl chain on the benzamide nitrogen, which can be critical for target specificity and optimizing physicochemical properties. Compounds within the broader class of N-substituted benzamides have been investigated for their interactions with various biological targets, including sodium channels, and have been studied in contexts such as pain research . Similarly, sulfamoyl-containing benzamides have been identified as potent and selective inhibitors for enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are important targets in conditions like thrombosis, inflammation, and cancer . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine this specific compound's mechanism of action and potential research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-18(2)25(21,22)16-6-4-15(5-7-16)17(20)19(9-11-23-3)12-14-8-10-24-13-14/h4-8,10,13H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUBLCQAHHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan ring and the dimethylsulfamoyl group. Common reagents used in these reactions include furan-3-carboxaldehyde, 2-methoxyethylamine, and dimethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the furan ring may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₇H₂₃N₂O₅S 383.44* 4-(dimethylsulfamoyl), N-(furan-3-ylmethyl), N-(2-methoxyethyl) N/A High polarity (sulfamoyl), moderate logP
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) C₂₁H₂₁ClN₂O₂ 380.86 3-(furan-3-yl), 4-aminocyclopropyl 198–200 Anti-LSD1 activity (IC₅₀ = 0.12 μM)
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide C₂₀H₁₈N₄O₄S 410.45 4-imidazolyl, sulfamoyl-isoxazole N/A Antifungal activity (C. albicans, MIC = 8 μg/mL)
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C₂₆H₂₆N₃O₄S₂ 516.64 Benzyl(methyl)sulfamoyl, benzothiazolylidene N/A Enhanced π-π interactions
N-(2-methoxyethyl)-N-(pyrrolidin-3-yl)benzamide dihydrate C₁₅H₂₃N₂O₂·2H₂O 313.38 N-(2-methoxyethyl), pyrrolidinyl N/A Improved solubility (methoxyethyl chain)

*Calculated using molecular formula.

Key Observations:
  • Anti-Enzyme Activity: The aminocyclopropyl-furan analog (3b) in exhibits potent LSD1 inhibition, suggesting that furan substituents may enhance binding to epigenetic targets. The target compound’s dimethylsulfamoyl group could further modulate enzyme affinity .
  • Antimicrobial Potential: Imidazole- and isoxazole-containing benzamides () demonstrate antifungal activity, implying that heterocyclic substituents at N-position enhance microbial target engagement. The target’s furan group may offer similar advantages .
  • Sulfamoyl Variations : The benzyl(methyl)sulfamoyl analog () highlights how bulkier sulfamoyl substituents (e.g., benzyl) increase molecular weight and π-stacking capacity compared to the target’s dimethyl variant .

Biological Activity

4-(Dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including structure-activity relationships (SAR), case studies, and experimental data.

Antiviral Properties

Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide possess significant antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives have shown effectiveness against filoviruses such as Ebola and Marburg viruses. These compounds demonstrated EC50 values below 10 μM, indicating potent antiviral activity .

Table 1: Antiviral Activity of Related Compounds

Compound ID% Inhibition (EBOV)EC50 (μM)% Inhibition (MARV)EC50 (μM)
CBS111874.09.8690.70.53
Compound 2080.0<1085.0<10

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence suggesting that the compound may exhibit anticancer activity. Studies on similar benzamide derivatives have shown that they can inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigating the effects of related benzamide derivatives on various cancer cell lines demonstrated that certain modifications to the benzamide structure led to enhanced cytotoxicity against breast and lung cancer cells.

The proposed mechanism of action for the biological activity of this class of compounds includes:

  • Inhibition of Viral Entry : By interfering with viral proteins necessary for entry into host cells.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Affecting pathways such as PI3K/AKT and MAPK that are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure influence biological activity. For example, substituting different groups on the aromatic ring or modifying the side chains can significantly alter the potency and selectivity of these compounds against specific targets.

Table 2: Structure-Activity Relationship Data

Modification% Inhibition (EBOV)% Inhibition (Cancer Cell Line)
Para-substituted74.065%
Meta-substituted010%
N-Methylated29.440%

Q & A

Q. How do structural modifications (e.g., substituent variations on the benzamide or furan moieties) influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Comparative Table of Analogs :
Substituent ModificationImpact on SolubilityBioactivity Trend (e.g., IC₅₀)Source
Methoxyethyl → EthoxyethylIncreased logP (lipophilicity)Reduced aqueous solubility
Furan-3-yl → Thiophen-3-ylEnhanced π-π stackingImproved enzyme inhibition
  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance metabolic stability, as seen in .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or spectral reproducibility?

  • Methodological Answer :
  • Standardized Protocols : Document exact stoichiometry (e.g., 1.2 equiv of dimethylsulfamoyl chloride), solvent drying methods (e.g., molecular sieves for DMF), and inert atmosphere conditions (N₂/Ar) .
  • Quality Control Metrics : Implement in-process checks (e.g., mid-reaction FT-IR to confirm sulfamoylation completion) .
  • Collaborative Validation : Reproduce synthesis in independent labs using shared protocols; discrepancies in yields >10% may indicate unaccounted variables (e.g., trace moisture) .

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